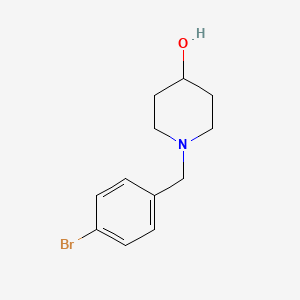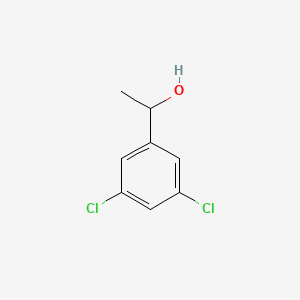
4-Bromo-2-chlorophenyl propionate
Übersicht
Beschreibung
4-Bromo-2-chlorophenyl propionate (BCPP) is a synthetic compound that belongs to the class of halogenated propionates. BCPP has been widely used in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
- Chlorfenapyr , a widely used insecticide and acaricide, is synthesized from 4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile. Chlorfenapyr exhibits low toxicity and is commonly employed in pest control . The title compound serves as a crucial intermediate in the production of chlorfenapyr, making it significant for scaling up its manufacture .
- Researchers have investigated the metabolism of profenofos , a pesticide, to 4-bromo-2-chlorophenol (BCP). BCP is a specific and sensitive exposure biomarker. Urinary concentrations of BCP increased during the application of profenofos, making it a valuable marker for assessing exposure levels .
- 4-Bromo-2-chlorophenyl propionate serves as an intermediate in pharmaceutical synthesis. Its precise role in drug development may vary, but it contributes to the creation of novel compounds with potential therapeutic applications .
- The crystal structure of 4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile has been determined. It crystallizes in a monoclinic space group, providing valuable insights into its molecular arrangement and bonding .
Pesticide Intermediates
Biomarker Research
Pharmaceutical Synthesis
Crystallography and Structural Studies
Wirkmechanismus
Target of Action
The primary target of 4-Bromo-2-chlorophenyl propionate, also known as Profenofos , is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .
Mode of Action
Profenofos acts by inhibiting the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine disrupts normal nerve impulses, leading to various physiological effects . It’s worth noting that the S(-) isomer of Profenofos is a more potent inhibitor .
Biochemical Pathways
The action of Profenofos primarily affects the cholinergic pathway. By inhibiting acetylcholinesterase, it disrupts the normal functioning of this pathway, leading to an overstimulation of the nerves. This overstimulation can result in a variety of symptoms, depending on the extent and location of the exposure .
Pharmacokinetics
Profenofos is known to be detoxified to a biologically inactive metabolite, 4-bromo-2-chlorophenol (BCP) . The metabolism of Profenofos to BCP is primarily carried out by the cytochrome P450 enzymes CYP2C19 and CYP2B6 . The pharmacokinetic properties of Profenofos, such as its absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the route of exposure and the individual’s metabolic capacity .
Result of Action
The inhibition of acetylcholinesterase by Profenofos leads to an overstimulation of the nervous system. This can result in a range of symptoms, from mild effects such as salivation and teary eyes, to more severe effects such as muscle tremors, respiratory distress, and in extreme cases, death .
Action Environment
The action, efficacy, and stability of Profenofos can be influenced by various environmental factors. For instance, its effectiveness can be affected by the presence of other substances, the pH of the environment, and temperature . Additionally, factors such as the individual’s metabolic capacity can influence the compound’s action .
Eigenschaften
IUPAC Name |
(4-bromo-2-chlorophenyl) propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-2-9(12)13-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCIZFLAAOIPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chlorophenyl propionate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



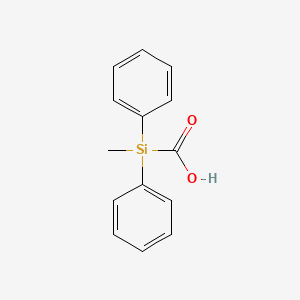

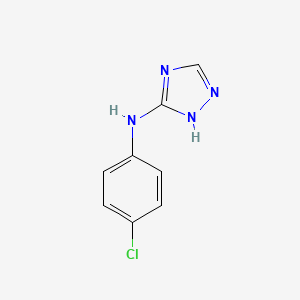
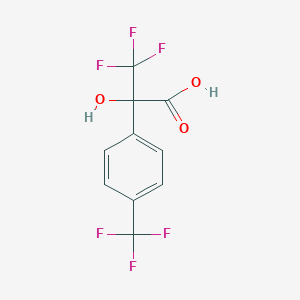

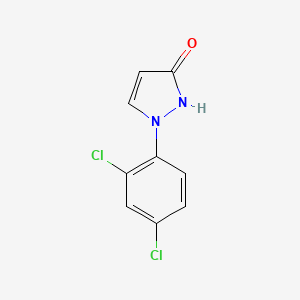
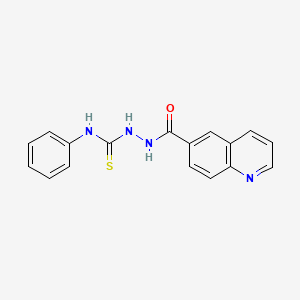

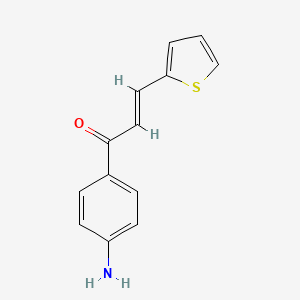
amine](/img/structure/B3111674.png)


